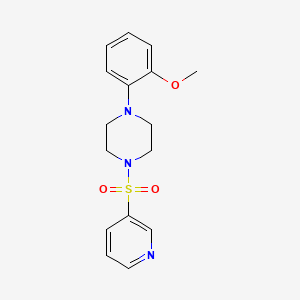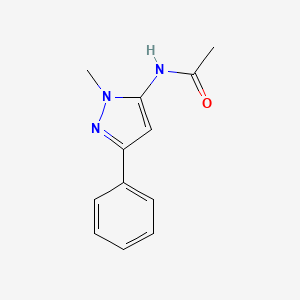
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained increasing attention in scientific research. It is a pyrazolone derivative that has been synthesized through various methods and has been studied for its potential applications in different fields.
Mécanisme D'action
The mechanism of action of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever, and their inhibition can lead to the reduction of these symptoms.
Biochemical and Physiological Effects:
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has been found to have biochemical and physiological effects on the body. It has been shown to reduce the levels of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory mediators, such as interleukin-10 (IL-10). It also has been found to reduce the levels of oxidative stress markers, such as malondialdehyde (MDA), and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has advantages and limitations for lab experiments. Its advantages include its relatively low cost, easy availability, and ability to be synthesized through different methods. Its limitations include its potential toxicity at high doses and its limited solubility in water, which can make it difficult to administer.
Orientations Futures
There are several future directions for the study of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide. These include:
1. Further investigation of its potential applications in the treatment of various inflammatory and pain-related conditions.
2. Study of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases.
3. Investigation of its potential as an anticancer agent.
4. Study of its potential as an antimicrobial agent.
5. Investigation of its potential as an antioxidant agent.
6. Study of its potential as a drug delivery system.
7. Investigation of its potential as a diagnostic tool for various diseases.
In conclusion, N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained increasing attention in scientific research. It has been studied for its potential applications in various fields, including anti-inflammatory, analgesic, and antipyretic properties. Its mechanism of action involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. It has been found to have biochemical and physiological effects on the body, including the reduction of inflammatory mediators and oxidative stress markers. Its advantages and limitations for lab experiments have been identified, and several future directions for its study have been proposed.
Méthodes De Synthèse
The synthesis of N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide can be achieved through different methods, including the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-amine with acetic anhydride, acetyl chloride, or acetic acid in the presence of a catalyst. Other methods include the reaction of 1-methyl-3-phenyl-1H-pyrazol-5-ol with acetyl chloride or acetic anhydride.
Applications De Recherche Scientifique
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide has been studied for its potential applications in different fields of scientific research. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties, which make it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Propriétés
IUPAC Name |
N-(2-methyl-5-phenylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-9(16)13-12-8-11(14-15(12)2)10-6-4-3-5-7-10/h3-8H,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOKTGMZNDMANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Oxo-2-(4-phenylmethoxyanilino)ethyl] naphthalene-1-carboxylate](/img/structure/B7467560.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
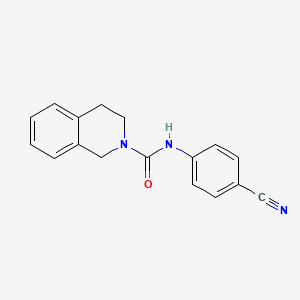
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)

![2-[[5-(benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-cyanoethyl)-N-phenylacetamide](/img/structure/B7467599.png)
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467604.png)
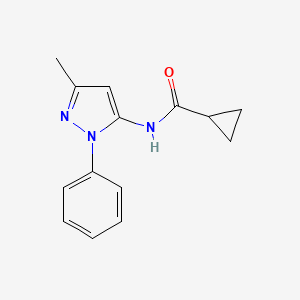
![4-oxo-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467618.png)

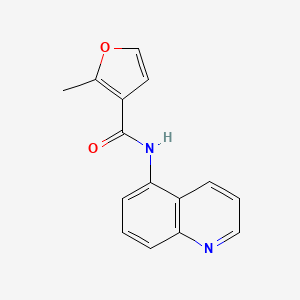

![3'-propylspiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione](/img/structure/B7467660.png)
